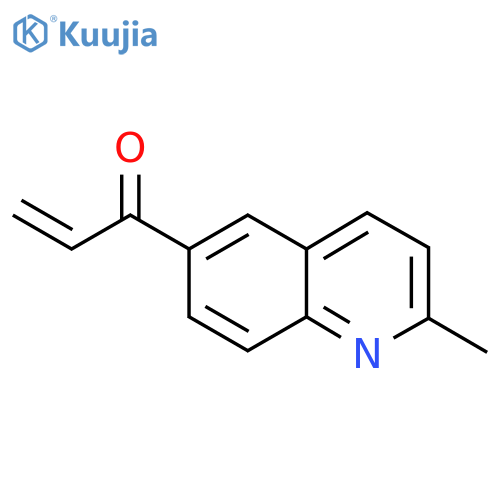Cas no 1694770-14-3 (1-(2-methylquinolin-6-yl)prop-2-en-1-one)

1-(2-methylquinolin-6-yl)prop-2-en-1-one 化学的及び物理的性質
名前と識別子
-
- 1-(2-methylquinolin-6-yl)prop-2-en-1-one
- 1694770-14-3
- EN300-1855588
-
- インチ: 1S/C13H11NO/c1-3-13(15)11-6-7-12-10(8-11)5-4-9(2)14-12/h3-8H,1H2,2H3
- InChIKey: RTDCPXAJXDHNLJ-UHFFFAOYSA-N
- ほほえんだ: O=C(C=C)C1C=CC2C(=CC=C(C)N=2)C=1
計算された属性
- せいみつぶんしりょう: 197.084063974g/mol
- どういたいしつりょう: 197.084063974g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 261
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 30Ų
1-(2-methylquinolin-6-yl)prop-2-en-1-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1855588-0.5g |
1-(2-methylquinolin-6-yl)prop-2-en-1-one |
1694770-14-3 | 0.5g |
$946.0 | 2023-09-18 | ||
| Enamine | EN300-1855588-0.1g |
1-(2-methylquinolin-6-yl)prop-2-en-1-one |
1694770-14-3 | 0.1g |
$867.0 | 2023-09-18 | ||
| Enamine | EN300-1855588-1.0g |
1-(2-methylquinolin-6-yl)prop-2-en-1-one |
1694770-14-3 | 1g |
$1100.0 | 2023-06-02 | ||
| Enamine | EN300-1855588-5.0g |
1-(2-methylquinolin-6-yl)prop-2-en-1-one |
1694770-14-3 | 5g |
$3189.0 | 2023-06-02 | ||
| Enamine | EN300-1855588-0.25g |
1-(2-methylquinolin-6-yl)prop-2-en-1-one |
1694770-14-3 | 0.25g |
$906.0 | 2023-09-18 | ||
| Enamine | EN300-1855588-10g |
1-(2-methylquinolin-6-yl)prop-2-en-1-one |
1694770-14-3 | 10g |
$4236.0 | 2023-09-18 | ||
| Enamine | EN300-1855588-0.05g |
1-(2-methylquinolin-6-yl)prop-2-en-1-one |
1694770-14-3 | 0.05g |
$827.0 | 2023-09-18 | ||
| Enamine | EN300-1855588-10.0g |
1-(2-methylquinolin-6-yl)prop-2-en-1-one |
1694770-14-3 | 10g |
$4729.0 | 2023-06-02 | ||
| Enamine | EN300-1855588-2.5g |
1-(2-methylquinolin-6-yl)prop-2-en-1-one |
1694770-14-3 | 2.5g |
$1931.0 | 2023-09-18 | ||
| Enamine | EN300-1855588-1g |
1-(2-methylquinolin-6-yl)prop-2-en-1-one |
1694770-14-3 | 1g |
$986.0 | 2023-09-18 |
1-(2-methylquinolin-6-yl)prop-2-en-1-one 関連文献
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
-
Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
-
3. Book reviews
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
-
6. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
1-(2-methylquinolin-6-yl)prop-2-en-1-oneに関する追加情報
Comprehensive Overview of 1-(2-methylquinolin-6-yl)prop-2-en-1-one (CAS No. 1694770-14-3): Properties, Applications, and Industry Trends
1-(2-methylquinolin-6-yl)prop-2-en-1-one, identified by its CAS No. 1694770-14-3, is a specialized organic compound that has garnered significant attention in pharmaceutical and material science research. This quinoline derivative features a unique molecular structure combining a 2-methylquinoline core with a propenone functional group, making it a versatile intermediate for synthesizing bioactive molecules. Its electron-rich aromatic system and α,β-unsaturated carbonyl moiety enable diverse chemical modifications, aligning with current trends in drug discovery and functional material design.
Recent studies highlight the compound's potential in targeted therapies, particularly in modulating kinase inhibition pathways—a hot topic in oncology research. The 2-methylquinoline scaffold is known to interact with ATP-binding sites of enzymes, while the propenone group offers reactivity for covalent bonding strategies, a technique gaining traction in proteolysis-targeting chimera (PROTAC) development. These attributes position CAS 1694770-14-3 as a candidate for addressing drug-resistant cancers, a frequent search query in medical databases.
From a synthetic chemistry perspective, this compound exemplifies innovations in green chemistry practices. Researchers are exploring catalyst-free condensation methods to produce it, reducing reliance on heavy metal catalysts—an eco-friendly approach highly searched in sustainable chemistry forums. Its solubility in polar aprotic solvents (e.g., DMSO, DMF) also makes it compatible with automated high-throughput screening platforms, addressing industry demands for lab automation solutions.
The material science sector values 1-(2-methylquinolin-6-yl)prop-2-en-1-one for its photophysical properties. Its extended π-conjugation system enables applications in organic light-emitting diodes (OLEDs) and solar cell sensitizers, topics trending in renewable energy discussions. Computational studies suggest its HOMO-LUMO gap (~3.1 eV) could be tuned for optoelectronic device optimization, a key focus area in nanotechnology searches.
Quality control protocols for CAS 1694770-14-3 emphasize HPLC purity analysis (>98%) and spectroscopic characterization (1H/13C NMR, HRMS). These procedures align with ICH guidelines—a frequently searched regulatory standard—ensuring batch consistency for preclinical studies. Storage recommendations (-20°C under inert gas) reflect best practices for oxygen-sensitive compounds, another common technical query.
Market analysts note growing demand for such fine chemicals, driven by biotech startups and academic research grants. Patent landscapes reveal its use in heterocyclic compound libraries for virtual screening, connecting to the booming AI-assisted drug design sector. Suppliers increasingly highlight scalable synthesis routes and GMP-grade availability to meet these needs.
Ongoing research explores derivatization into bioisosteres—replacing the propenone with cyclic ketone mimics—to enhance metabolic stability. This approach addresses the popular search theme of structure-activity relationship (SAR) optimization. Meanwhile, its metal-chelating capability (via quinoline N and carbonyl O) sparks interest in catalytic applications, particularly in asymmetric synthesis methodologies.
In summary, 1-(2-methylquinolin-6-yl)prop-2-en-1-one (1694770-14-3) represents a multifaceted compound bridging medicinal chemistry, materials engineering, and process innovation. Its alignment with trending topics like precision medicine, green synthesis, and energy materials ensures continued relevance across scientific disciplines.
1694770-14-3 (1-(2-methylquinolin-6-yl)prop-2-en-1-one) 関連製品
- 1821679-30-4(4,4,4-trifluoro-3,3-dimethylbutan-1-ol)
- 1468946-11-3(4-(trifluoromethyl)-2H-1,3-benzodioxole-5-carbaldehyde)
- 5215-07-6(1-AMINO-3-(4-CHLOROPHENOXY)PROPAN-2-OL)
- 2310139-85-4(4,5-dimethyl-6-{1-(4-methyl-1,3-thiazol-2-yl)piperidin-4-ylmethoxy}pyrimidine)
- 1250149-45-1(2-{(2-bromocycloheptyl)oxymethyl}oxane)
- 2411179-19-4(N-[3-[[(2S,3R)-2-(4-Chlorophenyl)tetrahydro-3-furanyl]amino]-3-oxopropyl]-2-propenamide)
- 1909324-66-8(1-bromo-4-1-(4-nitrophenyl)ethoxybenzene)
- 58377-44-9(tert-butyl N-methoxycarbamate)
- 1370190-94-5(Desethylene Posaconazole)
- 2172477-62-0(4-(3-hydroxyoxan-3-yl)oxane-4-carboxylic acid)



